molecular formula C19H21NO5 B584933 (6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate CAS No. 1205548-01-1

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate

Cat. No.: B584933
CAS No.: 1205548-01-1
M. Wt: 343.379
InChI Key: GKAMOVUCTDWATB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate typically involves esterification reactions. One common method is the reaction of 4-(Dimethylamino)benzoic acid with 6-Acetyl-2,3-dimethoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in neurology research.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid methyl ester
  • 4-(Dimethylamino)benzoic acid octyl ester
  • 4-(Dimethylamino)benzoic acid ethyl ester

Uniqueness

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate is unique due to its specific ester linkage and the presence of both dimethylamino and acetyl groups.

Properties

IUPAC Name

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-12(21)15-10-11-16(23-4)18(24-5)17(15)25-19(22)13-6-8-14(9-7-13)20(2)3/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAMOVUCTDWATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)OC(=O)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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